2-(3,5-Difluorophenyl)Ethanoyl Chloride

Descripción

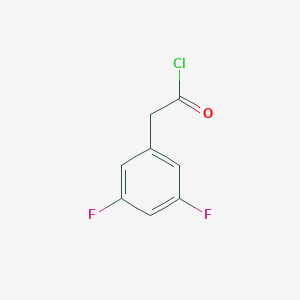

Structure

2D Structure

Propiedades

IUPAC Name |

2-(3,5-difluorophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c9-8(12)3-5-1-6(10)4-7(11)2-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVPARKLYWQLNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382241 | |

| Record name | 2-(3,5-Difluorophenyl)Ethanoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157033-24-4 | |

| Record name | 3,5-Difluorobenzeneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157033-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,5-Difluorophenyl)Ethanoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

2-(3,5-Difluorophenyl)Ethanoyl Chloride is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating complex molecules.

Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-(3,5-Difluorophenyl)Ethanoyl Chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

- 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (CAS 62-31-7): This compound, referenced in , shares an aromatic phenyl group but differs in substituents (dihydroxy vs. difluoro) and functional groups (ethylamine hydrochloride vs. ethanoyl chloride). The hydroxyl groups in the dihydroxy derivative increase hydrophilicity and hydrogen-bonding capacity, contrasting with the lipophilic, electron-deficient difluorophenyl group in the target compound. Such differences significantly alter reactivity and biological activity .

- Haloxyfop Ethoxyethyl Ester (): A pyridinyl- and phenoxy-substituted ester used as an herbicide.

Physicochemical Properties

Actividad Biológica

2-(3,5-Difluorophenyl)ethanoyl chloride, also known as 2-(3,5-difluorophenyl)acetyl chloride, is a chemical compound with the molecular formula C8H5ClF2O. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C8H5ClF2O |

| Molecular Weight | 192.57 g/mol |

| CAS Number | 151647-54-0 |

| IUPAC Name | 2-(3,5-Difluorophenyl)acetyl chloride |

| Physical State | Liquid |

Safety Information

- GHS Hazard Statements : Causes severe skin burns and eye damage.

- Precautionary Statements : Wear protective gear; in case of contact with eyes, rinse immediately and seek medical attention.

The biological activity of this compound is primarily attributed to its ability to act as an acylating agent. It can modify various biomolecules through acylation reactions, influencing enzyme activities and receptor interactions. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which can lead to increased potency in biological systems.

Antiviral Activity

In studies evaluating antiviral properties, compounds derived from this compound exhibited significant activity against various viral strains. For instance, a derivative was tested for its efficacy against Dengue Virus (DENV2), showing promising results in inhibiting viral replication in human hepatoma cells (Huh7) .

Antibacterial Activity

Recent research has highlighted the antibacterial potential of derivatives synthesized from this compound. In a comparative study involving several synthesized compounds, some showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin against Gram-positive bacteria . The structure-activity relationship (SAR) indicated that modifications at the acetyl position could enhance antibacterial efficacy.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. For example, it was found to inhibit bacterial DNA gyrase, which is critical for bacterial DNA replication . This inhibition mechanism is similar to that observed with fluoroquinolone antibiotics, suggesting potential applications in developing new antibacterial agents.

Study 1: Antiviral Efficacy

In a study published in Nature Communications, researchers synthesized several derivatives of this compound and tested their antiviral efficacy against DENV2. The most potent compound demonstrated an EC50 value significantly lower than that of control compounds .

Study 2: Antibacterial Potency

A series of ciprofloxacin-linked triazole conjugates were synthesized using this compound as a starting material. These conjugates displayed enhanced antibacterial activity against multiple strains of bacteria with MIC values ranging from 12.5 μg/mL to 0.781 μg/mL compared to standard antibiotics .

Study 3: Enzyme Interaction

Research conducted on the interaction of this compound with bacterial DNA gyrase revealed that certain derivatives could effectively inhibit enzyme activity at low concentrations. Molecular docking studies confirmed strong binding affinity for the enzyme's active site .

Métodos De Preparación

Preparation of 2-(3,5-Difluorophenyl)ethanoic Acid

The synthesis of 2-(3,5-Difluorophenyl)ethanoic acid serves as a critical precursor step. A validated method involves the Grignard reaction of 3,5-difluorobromobenzene with diethyl oxalate, followed by hydrolysis and reduction. Key steps include:

-

Grignard Reaction : 3,5-Difluorobromobenzene reacts with magnesium in anhydrous tetrahydrofuran (THF) to form the Grignard reagent, which is subsequently treated with diethyl oxalate to yield ethyl 3,5-difluorobenzoylformate.

-

Hydrolysis : The ester intermediate is hydrolyzed using potassium hydroxide (KOH) in aqueous ethanol, producing 3,5-difluorobenzoylformic acid.

-

Reduction : Hydrazine hydrate reduces the α-keto acid to 2-(3,5-Difluorophenyl)ethanoic acid, achieving an overall yield of 68%.

Chlorination to Ethanoyl Chloride

The carboxylic acid is converted to the acyl chloride using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction proceeds under reflux in anhydrous dichloromethane or toluene, with catalytic dimethylformamide (DMF) to enhance reactivity. The general reaction is:

This method typically achieves yields exceeding 85%, with purity confirmed via NMR and IR spectroscopy.

Alternative Synthetic Routes

Direct Chlorination of Ethanone Derivatives

An alternative approach involves the chlorination of 2-(3,5-Difluorophenyl)ethanone. While less commonly reported, this method employs phosphorus pentachloride (PCl₅) or phosgene (COCl₂) under controlled conditions. However, challenges in intermediate stability and byproduct formation limit its industrial applicability.

Industrial-Scale Production

Industrial protocols prioritize continuous flow reactors to optimize heat management and reaction efficiency. For example, a patent describes the use of chloroacetyl chloride in a toluene-based system with triethylamine (TEA) as a base, achieving high throughput and minimal waste. Catalysts such as pyridine derivatives are employed to accelerate the chlorination step.

Comparative Analysis of Methods

The table below summarizes the two principal methods:

| Method | Starting Material | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Acid Chlorination | 2-(3,5-DFPA ethanoic acid | SOCl₂, (COCl)₂, DMF | Reflux, anhydrous solvent | 85–90% | High purity, scalable | Requires acid synthesis precursor |

| Grignard Pathway | 3,5-Difluorobromobenzene | Mg, diethyl oxalate, KOH | THF, hydrazine hydrate | 68% (acid) | Direct precursor access | Multi-step, moderate overall yield |

Q & A

Q. What are the recommended synthetic routes for preparing 2-(3,5-Difluorophenyl)Ethanoyl Chloride?

The compound is typically synthesized via chlorination of the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include:

- Reacting 2-(3,5-difluorophenyl)acetic acid with excess SOCl₂ under reflux in anhydrous conditions.

- Removing residual reagents via vacuum distillation.

- Purification by distillation or recrystallization. Critical Considerations : Moisture must be excluded to avoid hydrolysis back to the acid. Reaction progress can be monitored by FT-IR for the disappearance of the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .

Q. How is this compound characterized spectroscopically?

Common characterization methods include:

- ¹H/¹³C NMR : Fluorine substituents split aromatic proton signals into distinct doublets or triplets (e.g., δ 6.8–7.2 ppm for aromatic protons). The carbonyl carbon (C=O) appears at ~170 ppm in ¹³C NMR.

- FT-IR : Strong C=O stretch at ~1800 cm⁻¹ and C-Cl stretch at ~550–850 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 190.57 (calculated for C₈H₅ClF₂O) .

| Technique | Key Peaks/Data |

|---|---|

| ¹H NMR | Aromatic protons: multiplets (δ 6.8–7.2 ppm) |

| ¹³C NMR | Carbonyl carbon: ~170 ppm |

| FT-IR | C=O: ~1800 cm⁻¹; C-Cl: ~550–850 cm⁻¹ |

Q. What safety protocols are essential when handling this compound?

- Storage : Amber glass bottles under inert gas (e.g., N₂ or Ar) to prevent moisture absorption and light-induced degradation .

- Handling : Use fume hoods, gloves, and eye protection. Spills should be neutralized with sodium bicarbonate.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Emergency services should be notified for severe exposure .

Advanced Research Questions

Q. How does the fluorine substitution pattern influence reactivity in nucleophilic acyl substitution?

The 3,5-difluoro groups create a sterically hindered and electron-deficient aromatic ring, which:

- Reduces electrophilicity at the carbonyl carbon compared to non-fluorinated analogs.

- Directs nucleophilic attack to specific positions via resonance and inductive effects. Comparative studies with mono-fluorinated or chlorinated analogs (e.g., (4-fluorophenyl)acetyl chloride) show slower reaction kinetics but higher regioselectivity in coupling reactions .

Q. What strategies mitigate hydrolysis during reactions involving this acyl chloride?

Hydrolysis is minimized by:

- Using anhydrous solvents (e.g., dichloromethane, THF) and molecular sieves.

- Maintaining reaction temperatures below 0°C for moisture-sensitive steps.

- Employing Schlenk-line techniques for air-sensitive protocols. Studies report <5% hydrolysis under rigorously dry conditions, compared to >50% in ambient humidity .

Q. How can computational chemistry predict reaction pathways for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Charge distribution: Electron-withdrawing fluorine atoms increase positive charge density on the carbonyl carbon.

- Transition states: Predict activation energies for nucleophilic substitution or Friedel-Crafts acylation. Example : Calculated ΔG‡ for ethanolysis is ~25 kcal/mol, aligning with experimental kinetic data .

Q. How to resolve contradictions in reported yields for amide couplings?

Discrepancies arise from variations in:

- Solvent polarity : Higher yields in aprotic solvents (e.g., DMF vs. toluene).

- Base selection : Et₃N vs. DMAP (e.g., 75% vs. 92% yield for benzylamine coupling).

- Substrate steric effects : Bulky amines require longer reaction times. Systematic optimization studies recommend using DMAP in DMF at 50°C for 12 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.